Bucillamine

描述

This compound has been used in trials studying the treatment and prevention of Gout and Rheumatoid Arthritis.

This compound is an orally bioavailable derivative of the endogenous amino acid cysteine with two donatable thiol groups, with potential antioxidant and anti-inflammatory activities. Upon oral administration, this compound enters cells rapidly via the same pathway as cysteine and replenishes the thiol group in glutathione (GSH), thereby increasing intracellular GSH levels and GSH activity. GSH is an antioxidant and plays an important protective role in oxidative stress and injury. This compound may have additional anti-inflammatory effects, though the mechanisms of action have yet to be fully elucidated.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

属性

IUPAC Name |

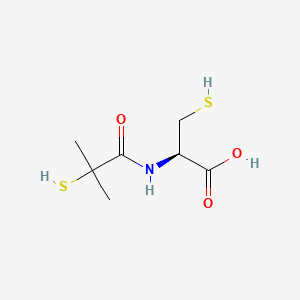

(2R)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAFHZCUKUDDBC-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CS)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@@H](CS)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048587 | |

| Record name | Bucillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65002-17-7 | |

| Record name | Bucillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65002-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucillamine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065002177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucillamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bucillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUCILLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R80LRA5WTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bucillamine's Thiol-Donating Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucillamine, a cysteine derivative antirheumatic agent, distinguishes itself through a potent thiol-donating mechanism, underpinning its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of this compound's core mechanisms of action, focusing on its role as a thiol donor. It delves into its direct impact on glutathione (B108866) homeostasis and the intricate signaling pathway of Nuclear factor erythroid 2-related factor 2 (Nrf2) activation. This document synthesizes preclinical and clinical data, presents detailed experimental methodologies for investigating its effects, and utilizes visualizations to elucidate complex biological pathways, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to this compound: A Potent Thiol Donor

This compound, or N-(2-mercapto-2-methylpropionyl)-L-cysteine, is a disease-modifying antirheumatic drug (DMARD) that has been utilized for decades in Japan and South Korea for the treatment of rheumatoid arthritis.[1][2][3] Its chemical structure is notable for the presence of two thiol (-SH) groups, which are central to its biological activity.[4] These thiol groups enable this compound to function as a powerful thiol donor, a property that is significantly more potent than that of other thiol-containing compounds like N-acetylcysteine (NAC).[5] In fact, this compound has been shown to be approximately 16 times more potent as a thiol donor in vivo than NAC.[5][6][7] This enhanced potency allows for a more robust restoration of the body's primary intracellular antioxidant, glutathione (GSH).[5]

The thiol-donating capacity of this compound is the cornerstone of its therapeutic effects, which extend beyond its antirheumatic applications. By modulating the intracellular redox state, this compound exerts significant antioxidant, anti-inflammatory, and immunomodulatory effects.[4] This has led to its investigation in a range of conditions characterized by oxidative stress and inflammation, including ischemia-reperfusion injury and, more recently, COVID-19.[5][6]

This guide will dissect the multifaceted mechanism of action of this compound as a thiol donor, providing a granular look at its interaction with key cellular pathways and offering practical insights for researchers in the field.

Core Mechanism of Action: Thiol Donation

The fundamental mechanism of this compound's action is its ability to readily donate its two thiol groups. This process has two primary and interconnected consequences: the direct replenishment and maintenance of the glutathione pool, and the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.

Direct Thiol Donation and Glutathione Replenishment

Glutathione is a critical tripeptide antioxidant that protects cells from damage by reactive oxygen species (ROS).[4] this compound contributes to the maintenance of cellular glutathione levels in two ways: by directly providing the cysteine precursor for glutathione synthesis and by reducing oxidized glutathione (GSSG) back to its active, reduced form (GSH).[4][5] this compound has been observed to increase intracellular glutathione levels.[4] Studies in cell lines have demonstrated that this compound can lead to a two- to three-fold increase in glutathione content.[8]

dot

Caption: this compound's role in glutathione replenishment.

Activation of the Nrf2 Signaling Pathway

Beyond its direct effects on glutathione levels, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Thiol-reactive compounds like this compound can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[8] A key target of Nrf2 is the glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in glutathione synthesis.[8] By inducing the expression of GCLC, this compound ensures a sustained increase in the cell's capacity to produce glutathione. Studies have shown that treatment with this compound leads to a significant dose-dependent increase in the mRNA levels of GCLC.[8] The nuclear levels of Nrf2 have been observed to be maximal at 3 hours post-treatment with this compound, remaining elevated at 6 hours before returning to baseline by 24 hours.[8]

dot

Caption: this compound-mediated activation of the Nrf2 pathway.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from preclinical and clinical studies on this compound.

Table 1: Preclinical Efficacy of this compound

| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Glutathione (GSH) Content | Human HepG2 and murine Hepa 1-6 hepatoma cell lines | Not specified | 2- to 3-fold increase | [8] |

| GCLC and Mrp2/MRP2 mRNA levels | Human HepG2 and murine Hepa 1-6 hepatoma cell lines | Dose-dependent | Significant increase after 24 hours | [8] |

| Nrf2 Nuclear Translocation | Human HepG2 and murine Hepa 1-6 hepatoma cell lines | Not specified | Maximal at 3 hours, elevated at 6 hours | [8] |

| Pro-inflammatory Cytokine Production (IL-2, IFNγ, TNFα, IL-6) | Activated human T cells in vitro | 64 µM | Significant inhibition | [9] |

| T Cell Proliferation | Activated human T cells in vitro | 1 x 10⁻⁴ M | Inhibition | [10] |

| T Cell Proliferation | Activated human T cells in vitro | 1 x 10⁻⁵ M | Augmentation | [10] |

| Oxidized Glutathione (GSSG) in blood | C57 mouse | 150-400 mg/kg | 2- to 7-fold increase (dose-dependent) | [11] |

| Blood Glutathione S-transferase (GST) activity | C57 mouse | 150-400 mg/kg | 2- to 13-fold increase (dose-dependent) | [11] |

Table 2: Clinical Trial Outcomes for this compound

| Indication | Study Design | This compound Dose | Key Quantitative Outcome | Reference |

| Rheumatoid Arthritis (Early) | Multicentre, prospective | Not specified | After 24 months, 87.5% of patients showed at least moderate improvement (DAS28 ESR). 43.8% met remission criteria. | [1] |

| Rheumatoid Arthritis | Longitudinal observational cohort | Not specified | 41.0% of patients exhibited a moderate or good response (EULAR improvement criteria). | [2] |

| Rheumatoid Arthritis | 10-year cohort study | Not specified | Lansbury index remained significantly suppressed over 10 years. 15% of patients continued treatment for 10 years. | [3] |

| Mild to Moderate COVID-19 | Phase 3, randomized, double-blind, placebo-controlled | 600 mg/day | No significant overall improvement in clinical symptoms. For patients with baseline oxygen saturation <96%, there was a 29.1% improvement over placebo in time to normal oxygen saturation. | [12][13][14] |

| Mild to Moderate COVID-19 | Phase 3, randomized, double-blind, placebo-controlled | 600 mg/day | No hospitalizations in the 600 mg/day group (compared to 3 in the placebo arm and 1 in the 300 mg/day group). | [12][13][14] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used to assess the core mechanisms of this compound.

Measurement of Intracellular Glutathione (GSH) Levels

Principle: The most common methods for quantifying GSH are based on either its reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) or through separation and detection using high-performance liquid chromatography (HPLC).

DTNB-based Spectrophotometric Assay (Enzymatic Recycling Method):

-

Sample Preparation: Cells or tissues are homogenized in a suitable buffer (e.g., MES buffer) and deproteinized, often with an acid like metaphosphoric acid or sulfosalicylic acid. The supernatant is collected after centrifugation.

-

Reaction Mixture: The sample supernatant is added to a reaction mixture containing NADPH, DTNB, and glutathione reductase in a phosphate (B84403) buffer.

-

Detection: The sulfhydryl group of GSH reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 405-414 nm. Glutathione reductase recycles the GSSG formed back to GSH, amplifying the signal.

-

Quantification: The rate of TNB formation is directly proportional to the total glutathione concentration in the sample. A standard curve is generated using known concentrations of GSH.

HPLC-based Assay:

-

Sample Preparation: Similar to the DTNB method, samples are homogenized and deproteinized.

-

Derivatization (optional but common): To enhance detection, the thiol group of GSH can be derivatized with a fluorescent tag, such as monobromobimane.

-

Chromatographic Separation: The sample is injected into an HPLC system, typically with a C18 reverse-phase column. An isocratic or gradient mobile phase is used to separate GSH from other cellular components.

-

Detection: GSH is detected using either electrochemical detection, which directly measures the electroactive thiol group, or fluorescence detection if a fluorescent derivative was used.

-

Quantification: The peak area of GSH is compared to a standard curve of known GSH concentrations.

dot

Caption: Workflow for Glutathione (GSH) measurement.

Assessment of Nrf2 Nuclear Translocation

Principle: The activation of Nrf2 is characterized by its translocation from the cytoplasm to the nucleus. This can be visualized and quantified using immunofluorescence microscopy or, more commonly, by Western blotting of nuclear and cytoplasmic fractions.

Western Blotting Protocol:

-

Cell Lysis and Fractionation: Cells treated with this compound or a vehicle control are harvested. Cytoplasmic and nuclear protein fractions are isolated using a commercial nuclear extraction kit or a protocol involving differential centrifugation with hypotonic and high-salt buffers.

-

Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked with a protein solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for Nrf2.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, and the light emitted is detected using a CCD camera or X-ray film.

-

-

Analysis: The intensity of the Nrf2 band in the nuclear fraction is quantified and normalized to a nuclear loading control (e.g., Lamin B1 or Histone H3) to determine the relative increase in nuclear Nrf2 levels compared to the control.

Glutamate-Cysteine Ligase (GCL) Activity Assay

Principle: GCL activity is determined by measuring the rate of formation of its product, γ-glutamylcysteine (γ-GC).

HPLC-based Method:

-

Reaction: Cell or tissue lysates are incubated in a reaction buffer containing the substrates L-glutamate and L-cysteine, as well as ATP and magnesium ions.

-

Reaction Termination: The reaction is stopped at specific time points by adding an acid (e.g., sulfosalicylic acid).

-

Detection of γ-GC: The amount of γ-GC produced is quantified by HPLC with electrochemical detection, as described for GSH measurement.

Coupled Enzyme Assay:

-

Reaction: The GCL reaction is coupled to the glutathione synthetase reaction by including glycine (B1666218) in the reaction mixture, leading to the formation of GSH.

-

GSH Quantification: The rate of GSH production is then measured using the DTNB-based enzymatic recycling assay described previously.

Conclusion

This compound's mechanism of action as a potent thiol donor is a compelling example of a therapeutic strategy that leverages the body's own antioxidant defense systems. Its dual action of directly replenishing glutathione and activating the Nrf2 signaling pathway provides a robust and sustained response to oxidative stress. The quantitative data from preclinical studies clearly demonstrate its efficacy at the cellular level, while clinical trials have shown its therapeutic potential in chronic inflammatory diseases and its promise in acute conditions. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate the nuanced effects of this compound and other thiol-based therapeutics. As the understanding of the role of oxidative stress in a wide range of pathologies continues to grow, the multifaceted mechanism of this compound makes it a continued subject of interest for drug development and a valuable tool for researchers in the field.

References

- 1. A multicentre trial of this compound in the treatment of early rheumatoid arthritis (SNOW study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy profile of this compound in rheumatoid arthritis patients in a large observational cohort study, IORRA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ten years results of this compound in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound: a potent thiol donor with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychedelicalpha.com [psychedelicalpha.com]

- 7. revivethera.com [revivethera.com]

- 8. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel in vitro effects of this compound: inhibitory effects on proinflammatory cytokine production and transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulatory effect of this compound (SA96) on interleukin-1-and/or -2-induced proliferation of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of this compound on glutathione and glutathione-related enzymes in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalbiodefense.com [globalbiodefense.com]

- 13. biospace.com [biospace.com]

- 14. Revive Therapeutics Announces Results of Phase 3 Clinical Study for this compound in the Treatment of COVID-19 - BioSpace [biospace.com]

Bucillamine: A Cysteine Derivative with Two Thiol Groups - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucillamine, a cysteine derivative characterized by the presence of two thiol groups, is a disease-modifying antirheumatic drug (DMARD) that has been utilized for over three decades in Japan and South Korea for the treatment of rheumatoid arthritis.[1][2][3] Its molecular structure, N-(2-mercapto-2-methylpropionyl)-L-cysteine, confers potent antioxidant and anti-inflammatory properties.[4][5] The two thiol groups make this compound a significantly more potent thiol donor in vivo compared to single-thiol compounds like N-acetylcysteine (NAC), being approximately 16 times more effective.[3] This enhanced thiol-donating capacity is central to its mechanism of action, which involves the modulation of intracellular glutathione (B108866) levels and the regulation of key signaling pathways involved in inflammation and oxidative stress.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its core chemical properties, mechanism of action, relevant signaling pathways, experimental protocols for its study, and a summary of key quantitative data from preclinical and clinical investigations.

Core Mechanism of Action: Thiol Donation and Glutathione Modulation

The primary mechanism of action of this compound is centered around its two highly reactive thiol groups. These groups readily participate in thiol-disulfide exchange reactions, a fundamental process in cellular redox homeostasis.

Thiol-Disulfide Exchange

This compound functions as a potent thiol donor, replenishing the intracellular pool of reduced glutathione (GSH).[4] GSH is a critical endogenous antioxidant that protects cells from damage by reactive oxygen species (ROS). The thiol groups of this compound can directly reduce oxidized glutathione (GSSG) back to its reduced form, GSH, thereby restoring the cellular antioxidant capacity. This process is a key element in mitigating oxidative stress, which is implicated in the pathophysiology of numerous inflammatory and degenerative diseases.

Effects on Glutathione-Related Enzymes

Preclinical studies in mice have shown that this compound administration can influence the activity of enzymes involved in glutathione metabolism. While acute high doses led to a temporary depletion of hepatic GSH, chronic administration did not have this effect and was associated with a significant four-fold increase in blood glutathione reductase activity.[6] This suggests a complex regulatory role of this compound on the glutathione system beyond simple thiol donation.

Modulation of Key Signaling Pathways

This compound exerts its immunomodulatory and anti-inflammatory effects through the modulation of critical intracellular signaling pathways, primarily the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway Activation

This compound and its oxidized metabolite have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of enzymes involved in glutathione biosynthesis, such as glutamate-cysteine ligase (GCL), and other antioxidant proteins.[7]

NF-κB Signaling Pathway Inhibition

This compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response.[4][5] In inflammatory conditions, various stimuli lead to the degradation of the IκB inhibitor, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. This compound's inhibitory effect on NF-κB activation contributes significantly to its anti-inflammatory properties.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantitative Analysis of this compound in Blood by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological matrices.

Protocol:

-

Sample Collection and Stabilization: Immediately after collection, mix the blood sample with a solution of isobutyl acrylate (IA) in 0.05 M Tris-HCl buffer (pH 9.2) to derivatize and stabilize the free thiol groups of this compound.

-

Protein Precipitation: Precipitate proteins in the stabilized sample by adding a suitable organic solvent (e.g., acetonitrile).

-

Extraction and Concentration: Centrifuge the sample to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase used for HPLC analysis.

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC system equipped with a C18 analytical column.

-

Employ a gradient mobile phase for optimal separation.

-

Detect and quantify the derivatized this compound using a mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source and operating in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis: Construct a calibration curve using standards of known this compound concentrations and determine the concentration in the unknown samples by interpolation.

Western Blot for Nrf2 Nuclear Translocation

This protocol is a general method to assess the activation of the Nrf2 pathway by examining the translocation of Nrf2 from the cytoplasm to the nucleus.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2 hepatocytes) and treat with this compound at various concentrations and time points. Include a positive control (e.g., sulforaphane) and a vehicle control.

-

Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins using a commercial kit or a standard protocol.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a suitable protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To ensure proper fractionation and equal loading, probe the membrane with antibodies against nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers.

-

Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear and cytoplasmic fractions. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates activation.

-

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect the cells with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: After transfection, pre-treat the cells with various concentrations of this compound for a specified duration.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells and assess the dose-dependent inhibition by this compound.

-

Quantitative Data Summary

This section summarizes key quantitative data from preclinical and clinical studies of this compound.

Preclinical Data

| Parameter | Species | Value | Reference |

| Effect on Glutathione-Related Enzymes | |||

| Hepatic GSH Depletion (acute, 150-400 mg/kg) | Mouse | 20-44% | [8] |

| Serum Glutamic-Pyruvic Transaminase (SGPT) Elevation (acute) | Mouse | 6-9 fold increase | [8] |

| Blood Oxidized Glutathione (GSSG) Increase (acute, 150-400 mg/kg) | Mouse | 2-7 fold increase | [8] |

| Blood Glutathione S-Transferase (GST) Activity Increase (acute) | Mouse | 2-13 fold increase | [8] |

| Blood Glutathione Reductase Activity Increase (chronic) | Mouse | 4-fold increase | [8] |

Clinical Data

Rheumatoid Arthritis (SNOW Study) [9]

| Parameter | Time Point | Value |

| DAS28-ESR Response | ||

| Moderate or Better Improvement | 24 months | 87.5% of patients |

| Remission (DAS28-ESR < 2.6) | 24 months | 43.8% of patients |

| Continuation Rate | ||

| Overall (monotherapy + combination) | 24 months | 60.5% |

| Monotherapy | 24 months | 59.2% of continuers |

COVID-19 (Phase 3 Trial) [1][10][11]

| Endpoint | This compound (600 mg/day) | Placebo | Outcome |

| Primary Endpoint | |||

| Hospitalization or Death (Day 28) | 0 hospitalizations, 0 deaths | 3 hospitalizations, 0 deaths | Did not achieve statistical significance |

| Secondary Endpoints | |||

| Time to Normal Oxygen Saturation (SpO2) in patients with baseline SpO2 <96% | - | - | 29.1% improvement over placebo |

| Time to PCR Negative (75th percentile) | 14 days | 15 days | Slightly shorter in this compound arm |

| Clinical Symptoms & Viral Load | No significant overall improvement | No significant overall improvement | No significant difference |

Conclusion

This compound is a potent thiol-donating agent with a well-established role in the management of rheumatoid arthritis and demonstrated potential in conditions characterized by oxidative stress and inflammation. Its dual mechanism of action, involving the replenishment of intracellular glutathione and the modulation of the Nrf2 and NF-κB signaling pathways, provides a strong rationale for its therapeutic effects. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this multifaceted molecule. While a large-scale clinical trial in COVID-19 did not meet its primary endpoint, the observed positive trends in certain secondary outcomes warrant further investigation into the potential applications of this compound in various inflammatory and oxidative stress-related disorders.

References

- 1. A comparative study of the effects of this compound and salazosulfapyridine in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of patients with mild to moderate COVID-19: an interview with Michael Frank - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Good Color Combinations: How to Use Color Effectively in Scientific Illustrations - Mind the Graph Blog Good Color Combinations: How to Use Color Effectively in Scientific Illustrations | Mind The Graph [mindthegraph.com]

- 9. Best Color Palettes for Scientific Figures and Data Visualizations [simplifiedsciencepublishing.com]

- 10. The usefulness of a new triple combination treatment utilizing methotrexate, salazosulfapyridine, and this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Revive Therapeutics Announces Results of Phase 3 Clinical Study for this compound in the Treatment of COVID-19 - BioSpace [biospace.com]

The Preclinical Profile of Bucillamine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucillamine, a thiol antioxidant, has long been a subject of interest in preclinical research due to its potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound in various preclinical models, drawing from the available scientific literature. While comprehensive quantitative pharmacokinetic data in common preclinical species remains limited in the public domain, this document synthesizes the existing knowledge on its mechanisms of action and its effects in models of rheumatoid arthritis, myocardial infarction, and liver transplantation. This guide aims to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction to this compound

This compound is a cysteine derivative characterized by the presence of two thiol groups, which are central to its biological activity.[1] Originally developed from tiopronin, it has been used clinically in Japan and South Korea for the treatment of rheumatoid arthritis.[1] Its multifaceted mechanism of action, primarily centered around its potent antioxidant and anti-inflammatory effects, has prompted investigation into its utility for a range of other conditions.[1][2] this compound is known to be a more potent thiol donor than N-acetylcysteine (NAC), approximately 16-fold more potent in vivo.[3][4] This property allows it to effectively replenish intracellular glutathione (B108866) levels, a critical component of the cellular antioxidant defense system.[1]

Pharmacodynamics and Mechanism of Action

This compound's pharmacodynamic effects are complex and involve multiple signaling pathways. Its primary mechanisms include direct antioxidant activity, modulation of inflammatory pathways, and immunomodulatory effects.

Antioxidant Effects and Thiol Donation

The core of this compound's activity lies in its two thiol groups, which act as potent reducing agents.[1] These groups can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress.[1] Furthermore, this compound serves as a thiol donor, readily replenishing intracellular glutathione (GSH) levels.[1] This is achieved by either directly donating a thiol group for GSH synthesis or by sparing GSH from consumption by oxidative processes.[1]

Anti-inflammatory and Immunomodulatory Pathways

This compound exerts significant anti-inflammatory and immunomodulatory effects through its influence on key signaling pathways.

-

Inhibition of Nuclear Factor-kappa B (NF-κB): this compound has been shown to inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[1] By preventing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines (such as TNF-α and IL-1), chemokines, and adhesion molecules.[1]

-

Modulation of T-cell Activity: In preclinical studies, this compound has demonstrated the ability to inhibit T-cell proliferation and the production of pro-inflammatory cytokines like IL-1 and TNF-α.[1][5] This immunomodulatory effect is particularly relevant in the context of autoimmune diseases like rheumatoid arthritis.[1]

-

Activation of the Nrf2 Pathway: this compound and its oxidized metabolite can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Upon activation by this compound, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding for enzymes such as glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[6] This further contributes to the enhancement of the cellular antioxidant capacity.

Below is a diagram illustrating the key signaling pathways modulated by this compound.

This compound's multifaceted mechanism of action.

Pharmacokinetics in Preclinical Models

Detailed and quantitative pharmacokinetic data for this compound in preclinical models is not extensively available in the public scientific literature. While some studies mention its oral administration and high cell permeability, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) parameters such as Cmax, Tmax, AUC, and half-life in species like rats and dogs are not well-documented.[4][7] This data gap presents a challenge for direct translation of dosing regimens to clinical settings and highlights an area for future research.

The table below summarizes the limited available information on this compound administration in key preclinical studies.

| Parameter | Rat (Collagen-Induced Arthritis) | Dog (Myocardial Infarction) |

| Dose | 30 mg/kg | 11 or 22 mg/kg/hour |

| Route of Administration | Oral | Intravenous |

| Frequency | Once daily[8] | Continuous infusion for 3 hours[3] |

| Cmax | Data not available | Data not available |

| Tmax | Data not available | Data not available |

| AUC | Data not available | Data not available |

| Half-life | Data not available | Data not available |

| Bioavailability | Data not available | Not applicable (IV) |

| Metabolism | Oxidized metabolite (SA 981) identified[6] | Data not available |

| Excretion | Data not available | Data not available |

Preclinical Efficacy in Disease Models

This compound has been evaluated in a variety of preclinical models, demonstrating its therapeutic potential across a spectrum of inflammatory and ischemic conditions.

Rheumatoid Arthritis

In a rat model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis, oral administration of this compound has been shown to be effective.[8]

-

Key Findings:

-

A combination of this compound (30 mg/kg, oral) and etanercept reduced hindpaw swelling, synovial proliferation, bone destruction, and inflammatory cell infiltration.[8]

-

This compound monotherapy showed a trend towards ameliorating these symptoms.[8]

-

The combination therapy also reduced serum levels of pro-inflammatory cytokines such as IL-1α and tended to reduce IL-1β and IL-6 levels.[8]

-

Myocardial Infarction

In a canine model of myocardial infarction induced by coronary artery occlusion and reperfusion, intravenous this compound has shown cardioprotective effects.[3]

-

Key Findings:

-

Intravenous infusion of this compound (11 or 22 mg/kg/hour for 3 hours) during reperfusion substantially reduced myocardial infarct size in a dose-dependent manner.[3]

-

Liver Transplantation

This compound has been investigated for its potential to mitigate ischemia-reperfusion injury in rat models of liver transplantation.[9][10]

-

Key Findings:

-

In both ex vivo and in vivo rat models, this compound treatment significantly improved survival and protected against hepatic injury following prolonged ischemia.[9][10]

-

Mechanistically, this compound treatment increased levels of reduced glutathione in the liver and lowered levels of oxidized glutathione.[9]

-

It also improved portal vein blood flow and bile production, and reduced the release of liver enzymes.[9]

-

Experimental Protocols (Representative)

Collagen-Induced Arthritis (CIA) in Rats

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.

Generalized workflow for a collagen-induced arthritis study.

-

Model Induction:

-

Primary Immunization: On day 0, rats (e.g., Wistar or Lewis strains) are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant.[11][12]

-

Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant is typically administered on day 7.[12]

-

-

Arthritis Assessment:

-

Animals are monitored daily for the onset and severity of arthritis, which usually develops 10-14 days after the primary immunization.

-

Clinical scoring is performed based on the degree of erythema and swelling in the paws.

-

-

Treatment:

-

Once arthritis is established, animals are randomized into treatment groups.

-

This compound (e.g., 30 mg/kg) or vehicle is administered orally once daily.[8]

-

-

Endpoints:

-

Clinical: Paw swelling is measured using a plethysmometer.

-

Histological: Joints are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Biochemical: Serum is collected to measure levels of anti-collagen antibodies and pro-inflammatory cytokines.

-

Myocardial Infarction in Dogs

This large animal model is used to study the pathophysiology of myocardial ischemia-reperfusion injury and to evaluate cardioprotective agents.

-

Model Induction:

-

Anesthesia and Surgical Preparation: Dogs are anesthetized, and a thoracotomy is performed to expose the heart.

-

Coronary Artery Occlusion: The left anterior descending (LAD) or left circumflex (LCx) coronary artery is occluded for a defined period (e.g., 90 minutes) to induce ischemia.[3][13]

-

Reperfusion: The occlusion is released to allow for reperfusion of the ischemic myocardium.

-

-

Treatment:

-

This compound (e.g., 11 or 22 mg/kg/hour) or vehicle is administered as a continuous intravenous infusion, typically starting at the onset of reperfusion.[3]

-

-

Endpoints:

-

Infarct Size Measurement: At the end of the experiment (e.g., 48 hours post-reperfusion), the heart is excised. The area at risk is delineated, and the infarct size is determined using triphenyltetrazolium (B181601) chloride (TTC) staining.[3][13]

-

Hemodynamic Monitoring: Throughout the procedure, hemodynamic parameters such as heart rate, blood pressure, and cardiac output are monitored.

-

Liver Transplantation in Rats

This model is crucial for studying ischemia-reperfusion injury in the context of organ transplantation and for testing hepatoprotective agents.

-

Model Induction:

-

Donor Hepatectomy: Under anesthesia, the liver is procured from a donor rat. The liver is flushed with a preservation solution and stored under cold ischemic conditions (e.g., 24 hours at 4°C).[9][14]

-

Orthotopic Liver Transplantation: The diseased liver of the recipient rat is removed, and the donor liver is transplanted orthotopically with anastomosis of the major blood vessels.

-

-

Treatment:

-

This compound can be administered to the donor before organ procurement, added to the preservation solution, or administered to the recipient during or after transplantation. In one study, this compound was given intraportally before reperfusion and intravenously after reperfusion.[9]

-

-

Endpoints:

-

Survival: Recipient survival is monitored over a set period.

-

Liver Function Tests: Blood samples are collected to measure liver enzymes (e.g., ALT, AST) and bilirubin.

-

Histopathology: Liver tissue is collected for histological examination to assess the degree of necrosis, inflammation, and other signs of injury.

-

Biochemical Markers: Liver tissue can be analyzed for markers of oxidative stress, such as glutathione levels.[9]

-

Conclusion

This compound is a potent thiol-based antioxidant with well-documented anti-inflammatory and immunomodulatory effects in a variety of preclinical models. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 underscores its therapeutic potential for conditions characterized by oxidative stress and inflammation. While the available literature provides a strong rationale for its use, a notable gap exists in the public domain regarding comprehensive and quantitative pharmacokinetic data in preclinical species. Further studies to elucidate the ADME properties of this compound are warranted to facilitate its translation into clinical applications for a broader range of indications. This technical guide provides a consolidation of the current understanding of this compound's preclinical profile, highlighting both its established pharmacodynamic effects and the areas where further research is needed.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound in the treatment of patients with mild to moderate COVID-19: an interview with Michael Frank - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a potent thiol donor with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. revivethera.com [revivethera.com]

- 5. Novel in vitro effects of this compound: inhibitory effects on proinflammatory cytokine production and transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychedelicalpha.com [psychedelicalpha.com]

- 8. Combined effects of this compound and etanercept on a rat type II collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a thiol antioxidant, prevents transplantation-associated reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a thiol antioxidant, prevents transplantation-associated reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chondrex.com [chondrex.com]

- 12. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel model for evaluating thrombolytic therapy in dogs with ST-elevation myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Bucillamine's Impact on Glutathione Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucillamine, a cysteine derivative with two thiol groups, has demonstrated significant potential in modulating cellular redox status, primarily through its profound effects on glutathione (B108866) (GSH) metabolism.[1][2] This technical guide provides an in-depth analysis of this compound's core mechanisms of action, focusing on its role as a potent thiol donor and an activator of the Nrf2 antioxidant response pathway. We present a comprehensive summary of quantitative data from preclinical studies, detail key experimental protocols for assessing its efficacy, and provide visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutics targeting oxidative stress-related pathologies.

Introduction

Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a critical role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and regulating cell signaling pathways. Dysregulation of glutathione metabolism is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This compound (N-(mercapto-2-methylpropionyl)-l-cysteine) is a disease-modifying antirheumatic drug (DMARD) that has been used for the treatment of rheumatoid arthritis in Japan and South Korea for over 30 years.[3] Its therapeutic effects are largely attributed to its potent antioxidant and anti-inflammatory properties, which are intrinsically linked to its influence on glutathione metabolism.[3][4]

This compound exhibits a dual mechanism of action to enhance intracellular glutathione levels. Firstly, it acts as a direct thiol donor, providing the cysteine precursor necessary for de novo glutathione synthesis.[4] Notably, this compound is reported to be approximately 16-fold more potent as a thiol donor in vivo than N-acetylcysteine (NAC), a widely used glutathione precursor.[5][6] Secondly, this compound indirectly stimulates glutathione replenishment by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master transcriptional regulator of the antioxidant response, upregulating the expression of numerous genes involved in glutathione synthesis and regeneration.[1]

This guide will delve into the quantitative aspects of this compound's effects on glutathione metabolism, provide detailed methodologies for its investigation, and visually illustrate the key pathways and processes involved.

Quantitative Effects of this compound on Glutathione Metabolism

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on glutathione levels and related enzyme activities.

Table 1: Effect of this compound on Glutathione (GSH) and Oxidized Glutathione (GSSG) Levels

| Model System | This compound Concentration/Dose | Duration | Effect on GSH | Effect on GSSG | GSH/GSSG Ratio | Reference |

| Human HepG2 & Murine Hepa 1-6 hepatoma cells | Dose-dependent | 24 hours | 2 to 3-fold increase | Not specified | Not specified | [1] |

| C57 Mouse (in vivo) | 150-400 mg/kg (acute) | Single dose | 20-44% depletion in liver | 2 to 7-fold increase in blood | Decreased | [2] |

| C57 Mouse (in vivo) | Not specified (chronic) | 7 days | Returned to control levels in liver | Not specified | Not specified | [2] |

| Ex vivo rat liver (ischemia/reperfusion) | Not specified | Not specified | 8-fold increase in normal livers; 3-fold increase in steatotic livers | Significantly lowered in liver and blood | Increased | [7] |

Table 2: Effect of this compound on Glutathione-Related Enzyme Activity

| Enzyme | Model System | This compound Concentration/Dose | Duration | Effect on Activity | Reference |

| Glutathione S-transferase (GST) | C57 Mouse (in vivo, blood) | 150-400 mg/kg (acute) | Single dose | 2 to 13-fold increase | [2] |

| Glutathione S-transferase (GST) | Mouse liver (in vitro) | 1 µM - 1 mM | Not applicable | Dose-dependent activation | [2] |

| Glutathione Reductase (GSSG Reductase) | C57 Mouse (in vivo, blood) | Not specified (chronic) | 7 days | 4-fold increase | [2] |

| Glutathione Reductase (GSSG Reductase) | C57 Mouse (in vivo, liver) | Acute and Chronic | Single dose and 7 days | No effect | [2] |

| Glutathione Peroxidase (GSH-Px) | C57 Mouse (in vivo, liver and blood) | Acute and Chronic | Single dose and 7 days | No effect | [2] |

Table 3: Effect of this compound on Nrf2-Dependent Gene Expression

| Gene | Model System | This compound Concentration | Duration | Effect on mRNA Levels | Effect on Protein Levels | Reference |

| Glutamate-cysteine ligase catalytic subunit (GCLC) | Human HepG2 & Murine Hepa 1-6 cells | Dose-dependent | 24 hours | Significant dose-dependent increase | Significantly increased | [1] |

| Multidrug-resistance-associated protein 2 (Mrp2/MRP2) | Human HepG2 & Murine Hepa 1-6 cells | Dose-dependent | 24 hours | Significant dose-dependent increase | Significantly increased | [1] |

Signaling Pathways and Mechanisms of Action

This compound enhances glutathione metabolism through two primary, interconnected pathways: direct thiol donation and activation of the Nrf2 signaling cascade.

Direct Thiol Donation

This compound's structure, featuring two thiol (-SH) groups, allows it to readily donate cysteine, the rate-limiting substrate for glutathione synthesis. This direct replenishment of the cysteine pool enhances the capacity of cells to synthesize glutathione, particularly under conditions of oxidative stress where cysteine availability may be limited.

Figure 1. this compound as a direct thiol donor for glutathione synthesis.

Activation of the Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, likely through modification of Keap1 cysteine residues, disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including Glutamate-Cysteine Ligase (GCLC), the rate-limiting enzyme in glutathione synthesis.[1]

References

- 1. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of this compound on glutathione and glutathione-related enzymes in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound: a potent thiol donor with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

Molecular Targets of Bucillamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucillamine, a disease-modifying antirheumatic drug (DMARD), exerts its therapeutic effects through a multi-faceted mechanism of action primarily centered on its potent thiol-donating capabilities. This technical guide delineates the known molecular targets of this compound within key cellular pathways, providing a comprehensive overview for researchers and drug development professionals. The document summarizes quantitative data, details relevant experimental protocols, and visualizes the intricate signaling cascades modulated by this compound.

Introduction

This compound, or N-(2-mercapto-2-methylpropionyl)-L-cysteine, is a cysteine derivative characterized by the presence of two thiol (-SH) groups.[1] This structural feature underpins its robust antioxidant and anti-inflammatory properties. Clinically used for the treatment of rheumatoid arthritis in Japan and South Korea, this compound is also under investigation for other conditions, including COVID-19.[1][2][3] Its mechanism of action is complex, involving direct scavenging of reactive oxygen species (ROS), replenishment of endogenous antioxidants, and modulation of key inflammatory and cytoprotective signaling pathways.

Primary Molecular Mechanisms

This compound's therapeutic efficacy stems from two primary molecular functions:

-

Thiol Donation: this compound is a potent thiol donor, reportedly 16-fold more potent than N-acetylcysteine (NAC) in vivo.[1] Its two thiol groups readily participate in redox reactions, donating reducing equivalents to neutralize ROS and regenerate endogenous antioxidants, most notably glutathione (B108866) (GSH).

-

Metal Chelation: this compound has been shown to be a strong chelator of iron (II) and copper (II) ions.[4] By sequestering these metal ions, which can catalyze the formation of highly reactive hydroxyl radicals, this compound further mitigates oxidative stress.

Key Cellular Pathways Modulated by this compound

This compound's molecular interactions result in the modulation of several critical cellular signaling pathways.

Glutathione (GSH) Metabolism and Oxidative Stress Response

As a potent thiol donor, this compound directly impacts the cellular glutathione pool, a cornerstone of the antioxidant defense system.

-

Direct ROS Scavenging: this compound can directly neutralize reactive oxygen species, reducing cellular oxidative stress.

-

Glutathione Replenishment: By providing cysteine precursors and donating thiol groups, this compound promotes the synthesis and regeneration of reduced glutathione (GSH) from its oxidized form (GSSG).[5] This enhances the cell's capacity to detoxify harmful oxidants.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

This compound is a known activator of the Nrf2 pathway, a master regulator of the antioxidant response.

-

Keap1-Nrf2 Dissociation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Thiol-reactive compounds like this compound are thought to modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6][7][8]

-

Nrf2 Nuclear Translocation and ARE Activation: Once released from Keap1, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.

-

Upregulation of Antioxidant and Detoxifying Enzymes: Nrf2 activation leads to the increased expression of a battery of antioxidant and phase II detoxifying enzymes, including glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6]

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

This compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.

-

Inhibition of IκB Kinase (IKK) Complex: The canonical NF-κB pathway is activated by the IKK complex, which phosphorylates the inhibitor of κB (IκB). This phosphorylation targets IκB for degradation, releasing NF-κB to translocate to the nucleus. This compound is suggested to inhibit the IKK complex, although direct binding and kinetic data are limited.

-

Prevention of NF-κB Nuclear Translocation: By preventing IκB degradation, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent transcriptional activity.

-

Downregulation of Pro-inflammatory Gene Expression: Inhibition of NF-κB activation leads to a decrease in the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[9]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

T-Cell Function and Cytokine Production

This compound has demonstrated immunomodulatory effects by directly impacting T-cell function.

-

Inhibition of T-Cell Proliferation: this compound has been shown to inhibit the proliferation of T-lymphocytes in a dose-dependent manner.[10]

-

Modulation of Cytokine Production: At a concentration of 64 µM, this compound significantly inhibits the production of pro-inflammatory cytokines such as IL-2, IFN-γ, TNF-α, and IL-6 by activated T-cells.[11]

Other Potential Targets

-

Protein Disulfide Isomerase (PDI): Given this compound's thiol-disulfide exchange capabilities, it may interact with PDI, an enzyme that catalyzes disulfide bond formation and isomerization. However, specific studies detailing this interaction are lacking.

-

Fibroblast Growth Factor (FGF) and Tight Junction Signaling: In IL-1β-stimulated human fibroblast-like synoviocytes, this compound at concentrations of 10 and 100 µM has been shown to suppress FGF signaling and tight junction signaling pathways.[12][13][14][15]

Quantitative Data Summary

| Target/Activity | Assay | Value | Organism/Cell Line |

| DPPH Radical Scavenging | DPPH Assay | IC50: 18.5 ± 0.1 µM | In vitro |

| T-Cell Proliferation (IL-2 induced) | Not specified | Inhibition at 100 µM | Murine lymphocytes |

| T-Cell Proliferation (IL-2 induced) | Not specified | Augmentation at 10 µM | Murine lymphocytes |

| Cytokine Production (IL-2, IFN-γ, TNF-α, IL-6) | ELISA | Significant inhibition at 64 µM | Human T-cells |

| TNF-α and other cytokine production | ELISA | Inhibition at >1 mM | THP-1 (human monocytic leukemia) |

| FGF and Tight Junction Signaling Suppression | Microarray | Effective at 10 µM and 100 µM | Human fibroblast-like synoviocytes |

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of an antioxidant compound.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (B145695) or methanol (B129727) (e.g., 1.5 x 10⁻⁴ M).

-

Sample Preparation: Prepare various concentrations of this compound in the same solvent.

-

Assay Procedure:

-

Add 100 µL of each this compound concentration to a 96-well plate.

-

Add 2.5 mL of the DPPH solution to each well.

-

Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[4][16][17][18]

T-Cell Proliferation Assay (BrdU Incorporation)

This assay measures the proliferation of T-cells by quantifying the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.

-

Cell Culture: Culture T-cells in a 96-well plate and stimulate with appropriate mitogens (e.g., anti-CD3 and anti-CD28 antibodies) in the presence of varying concentrations of this compound.

-

BrdU Labeling: Add BrdU labeling solution (e.g., 10 µM) to the cells and incubate for a period that allows for DNA synthesis (e.g., 2-24 hours).[19][20][21][22][23]

-

Fixation and Denaturation: Fix the cells (e.g., with formaldehyde) and denature the DNA (e.g., with HCl) to expose the incorporated BrdU.

-

Immunodetection:

-

Incubate the cells with an anti-BrdU primary antibody.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Substrate Reaction and Measurement: Add a TMB substrate and measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

Cytokine Production Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample Incubation: Add cell culture supernatants (from T-cells treated with this compound) and standards to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Add streptavidin-HRP.

-

Substrate Addition: Add a TMB substrate solution and incubate until color develops.

-

Stopping the Reaction: Add a stop solution (e.g., H₂SO₄).

-

Measurement: Read the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[11][24][25]

Nuclear Nrf2 Western Blot

This protocol is used to determine the translocation of Nrf2 to the nucleus upon treatment with this compound.

-

Cell Treatment and Lysis: Treat cells (e.g., HepG2) with this compound for various time points. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard protocols.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of nuclear protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against Nrf2. A nuclear loading control (e.g., Lamin B1 or Histone H3) should also be probed on the same blot.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the Nrf2 band intensity in the nuclear fraction indicates activation.[26][27][28][29][30]

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Transfect cells (e.g., HEK293 or HeLa) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

-

Cell Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.

-

Cell Lysis: Lyse the cells using a reporter lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a control plasmid was used, also measure its activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.[9][10][31][32][33]

Glutathione Reductase Assay

This assay measures the activity of glutathione reductase, an enzyme that catalyzes the reduction of GSSG to GSH.

-

Sample Preparation: Prepare cell lysates or tissue homogenates.

-

Assay Reaction: In a 96-well plate or cuvette, combine a buffer solution, the sample, GSSG, and NADPH.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP⁺ is coupled to the reduction of GSSG and is directly proportional to the glutathione reductase activity.

-

Calculation: Calculate the rate of NADPH oxidation from the change in absorbance over time to determine the enzyme activity.[12][34][35][36]

Conclusion

This compound is a multifaceted drug with a well-defined role as a potent thiol donor and antioxidant. Its molecular targets are primarily centered on the modulation of cellular redox status and inflammatory signaling. The activation of the Nrf2 pathway and the inhibition of the NF-κB pathway are key mechanisms underlying its therapeutic effects. While its impact on these pathways is established, further research is warranted to elucidate its direct molecular interactions and to quantify its inhibitory potency against specific targets such as IKK, MMPs, and PDI. The experimental protocols detailed herein provide a framework for researchers to further investigate the intricate molecular pharmacology of this compound and to explore its full therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound in the treatment of patients with mild to moderate COVID-19: an interview with Michael Frank - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalbiodefense.com [globalbiodefense.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. NF-κB reporter assay [bio-protocol.org]

- 11. Novel in vitro effects of this compound: inhibitory effects on proinflammatory cytokine production and transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. raybiotech.com [raybiotech.com]

- 13. Role of tight junctions in signal transduction: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tight junctions: from molecules to gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tight Junction in the Intestinal Epithelium: Its Association with Diseases and Regulation by Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. research.aalto.fi [research.aalto.fi]

- 18. researchgate.net [researchgate.net]

- 19. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. assaygenie.com [assaygenie.com]

- 22. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 24. diva-portal.org [diva-portal.org]

- 25. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]

- 27. benchchem.com [benchchem.com]

- 28. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]

- 29. researchgate.net [researchgate.net]

- 30. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

- 32. indigobiosciences.com [indigobiosciences.com]

- 33. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. kamiyabiomedical.com [kamiyabiomedical.com]

- 35. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 36. cdn.caymanchem.com [cdn.caymanchem.com]

Bucillamine's Therapeutic Potential in Ischemia-Reperfusion Injury: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage and organ dysfunction in various clinical settings, including organ transplantation, myocardial infarction, and stroke. The pathophysiology of IRI is complex, involving a cascade of events initiated by the restoration of blood flow to ischemic tissue, leading to oxidative stress, inflammation, and apoptosis. Bucillamine, a low molecular weight thiol antioxidant, has emerged as a promising therapeutic agent for mitigating IRI. This document provides an in-depth technical overview of the preclinical evidence supporting this compound's efficacy, its proposed mechanisms of action, and the experimental protocols used in its evaluation.

Introduction to this compound

This compound (N-(2-mercapto-2-methylpropionyl)-L-cysteine) is a cysteine derivative characterized by two donatable thiol groups. This structure makes it a potent sulfhydryl donor.[1] Its low molecular weight facilitates rapid entry into cells.[2][3] Originally developed for the treatment of rheumatoid arthritis, its robust antioxidant and anti-inflammatory properties have led to its investigation in other indications, including IRI.[4] Recently, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation for this compound for the prevention of IRI during liver transplantation, highlighting its therapeutic potential.[5]

Preclinical Efficacy of this compound in Ischemia-Reperfusion Injury

This compound has been evaluated in several preclinical models of IRI, demonstrating significant protective effects in the liver and heart. The quantitative outcomes from these key studies are summarized below.

Data Presentation: Summary of Quantitative Outcomes

Table 1: Effect of this compound on Liver Injury Markers and Microcirculation in a Rat Model Model: 45 minutes of 70% partial hepatic ischemia followed by 3 or 24 hours of reperfusion.

| Parameter | Metric | Ischemia-Reperfusion (IR) Group | This compound + IR Group | P-value | Citation |

| Hepatocellular Injury | Serum AST (U/L) at 3h | 2072.5 ± 511.79 | 932 ± 200.8 | < 0.05 | [2][6] |

| Parenchymal Blood Flow | RBC Velocity (µm/s) at 3h | 181.11 ± 17.59 | 242.66 ± 16.86 | Not specified | [6][7] |

| Inflammation | Leukocyte Adherence (sinusoids) | 97.4 ± 7.49 | 29.97 ± 13.81 | < 0.005 | [7] |

| Hepatocyte Viability | Necrosis/Apoptosis | Markedly increased | Significantly reduced | > 0.001 | [6] |

Table 2: Effect of this compound on Myocardial Injury in In Vitro and In Vivo Models

| Model | Parameter | Outcome | Concentration / Dose | Citation |

| In Vitro (Cardiac Myocytes) | LDH Release (cell injury) | Concentration-dependent prevention | 125-500 µM | [1][7] |

| In Vivo (Canine Model) | Myocardial Infarct Size | 41% reduction vs. vehicle | 22 mg/kg/hour | [1][8] |

Table 3: Effect of this compound on Apoptotic and Inflammatory Markers in Liver IRI Model: Rat model of 45 min partial liver ischemia and 3h reperfusion.

| Marker | Type | Effect of this compound | Citation |

| Bax | Pro-apoptotic protein | Reduced expression | [2] |

| Bcl-2 | Anti-apoptotic protein | Upregulated expression | [2] |

| CINC-1 | Pro-inflammatory cytokine | Reduced serum levels | [2] |

Table 4: Effect of this compound on Glutathione (B108866) Levels in Liver Transplantation Models Model: Ex vivo and in vivo rat liver transplantation models with 24h oxygen deprivation.

| Parameter | Effect of this compound | Citation |

| Reduced Glutathione (GSH) | Significantly increased in liver | [8][9] |

| Oxidized Glutathione (GSSG) | Lowered in liver and blood | [8][9] |

Mechanism of Action

This compound mitigates ischemia-reperfusion injury through a multi-faceted mechanism primarily centered on its potent antioxidant and anti-inflammatory properties. It interrupts key pathological processes that occur upon reperfusion.

The proposed signaling pathway is as follows:

-

Ischemia and Reperfusion: The initial insult triggers a burst of reactive oxygen species (ROS) and initiates an inflammatory cascade.

-

Thiol Donation: this compound, with its two thiol groups, directly scavenges ROS and replenishes intracellular levels of reduced glutathione (GSH), a critical endogenous antioxidant.[4][5][8] This action helps to restore the cellular redox balance.

-

Inhibition of Neutrophil Activation: this compound reduces the activation and adhesion of neutrophils, a key event in the inflammatory response to IRI.[2][7] This is evidenced by decreased levels of the chemoattractant CINC-1 and reduced leukocyte adherence in liver microvasculature.[2][3][7]

-

Modulation of Apoptosis: The drug modulates the expression of key apoptotic proteins. It downregulates the pro-apoptotic protein Bax and upregulates the anti-apoptotic protein Bcl-2, shifting the balance towards cell survival.[2]

-

Inhibition of Macrophage Activation: By interrupting redox signaling pathways, this compound may also inhibit the activation of macrophages, further dampening the inflammatory response.[8][9]

Visualization of this compound's Mechanism in IRI

Caption: this compound interrupts the IRI cascade via antioxidation, anti-inflammation, and apoptosis modulation.

Experimental Protocols

The preclinical efficacy of this compound has been established through standardized and reproducible animal models. The methodologies for two key models are detailed below.

Rat Model of Warm Liver Ischemia-Reperfusion Injury

This model is used to assess hepatocellular injury, inflammation, and microcirculatory changes.

-

Animal Model: Male Sprague-Dawley rats.[10]

-

Experimental Groups:

-

Sham: Anesthesia and laparotomy without vascular occlusion.

-

Ischemia-Reperfusion (IR): Subjected to hepatic ischemia and reperfusion.

-